molecular formula C6H9F3N2O3S B8344394 dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate

dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate

Cat. No. B8344394
M. Wt: 246.21 g/mol
InChI Key: DFHFJKOIFIPSCW-UHFFFAOYSA-N
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Patent
US07947714B2

Procedure details

A solution of 2-chloro-6-fluoro-N-{[4-cyclopropylmethylpiperidin-4-yl]methyl}benzamide (I-4) in acetonitrile (2.5 mL) was added to a solution of 2,3-dimethyl-1-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-1H-imidazol-3-ium trifluoromethanesulfonate (for synthesis see J. Org. Chem., 2003, 68, 115) (361 mg, 0.925 mmol) in acetonitrile (2 mL) The yellow solution was stirred at room temperature for 12 h then the solvent removed in vacuo. Biotage chromatography (2% methanol-DCM) afforded 2-chloro-N-{[4-cyclopropylmethyl)-1-[(2-methyl-1H-imidazol-1-ylsulfonyl)]-piperidin-4-yl]methyl}6-fluoro-benzamide (144 mg) that was directly methylated. A solution of methyl triflate (0.031 mL, 0.27 mmol) in DCM (1 mL) was added dropwise to a stirred solution of 2-chloro-N-{[4-cyclopropylmethyl)-1-[(2-methyl-1H-imidazol-1-ylsulfonyl)]-piperidin-4-yl]methyl}6-fluoro-benzamide (118 mg) in DCM (2 mL) cooled in an ice bath. The solution was stirred in an ice bath for 1.5 h then the volatile components removed in vacuo to leave 1-{[4-{[2-chloro-6-fluorobenzoyl)amino]methyl}-4-(cyclopropylmethyl)piperidin-1-yl]sulfonyl}-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (I-5) that was used in the next step without further purification. MS 483 (M+).
Name
2-chloro-6-fluoro-N-{[4-cyclopropylmethylpiperidin-4-yl]methyl}benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3-dimethyl-1-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-1H-imidazol-3-ium trifluoromethanesulfonate
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.031 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(F)C=1C(NCC1(CC2CC2)CCNCC1)=O.[F:23][C:24]([F:30])([F:29])[S:25]([O-:28])(=[O:27])=[O:26].[CH3:31][C:32]1[N:33](S(N2C=CN=C2C)(=O)=O)[CH:34]=[CH:35][N+:36]=1[CH3:37].O(C)S(C(F)(F)F)(=O)=O>C(#N)C.C(Cl)Cl>[F:23][C:24]([F:30])([F:29])[S:25]([O-:28])(=[O:27])=[O:26].[CH3:31][C:32]1[NH:33][CH:34]=[CH:35][N+:36]=1[CH3:37] |f:1.2,6.7|

Inputs

Step One
Name
2-chloro-6-fluoro-N-{[4-cyclopropylmethylpiperidin-4-yl]methyl}benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)NCC2(CCNCC2)CC2CC2)C(=CC=C1)F
Name
2,3-dimethyl-1-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-1H-imidazol-3-ium trifluoromethanesulfonate
Quantity
361 mg
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.CC=1N(C=C[N+]1C)S(=O)(=O)N1C(=NC=C1)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.031 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Biotage chromatography (2% methanol-DCM) afforded 2-chloro-N-{[4-cyclopropylmethyl)-1-[(2-methyl-1H-imidazol-1-ylsulfonyl)]-piperidin-4-yl]methyl}6-fluoro-benzamide (144 mg) that
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
The solution was stirred in an ice bath for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the volatile components removed in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.CC=1NC=C[N+]1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.